molecular formula C6H10N2O B2820232 (1,3-dimethyl-1H-pyrazol-4-yl)methanol CAS No. 103946-59-4

(1,3-dimethyl-1H-pyrazol-4-yl)methanol

Cat. No. B2820232
M. Wt: 126.159
InChI Key: LGRRIEHAGOJLFA-UHFFFAOYSA-N
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Description

“(1,3-dimethyl-1H-pyrazol-4-yl)methanol” is a chemical compound with the CAS Number: 103946-59-4 . It has a molecular weight of 126.16 and its IUPAC name is (1,3-dimethyl-1H-pyrazol-4-yl)methanol . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “(1,3-dimethyl-1H-pyrazol-4-yl)methanol” is represented by the formula C6H10N2O . The InChI code for this compound is 1S/C6H10N2O/c1-5-6(4-9)3-8(2)7-5/h3,9H,4H2,1-2H3 .


Physical And Chemical Properties Analysis

“(1,3-dimethyl-1H-pyrazol-4-yl)methanol” is a liquid at room temperature .

Scientific Research Applications

Application in Medicinal Chemistry

Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Application in Antimicrobial Research

1,3-diaryl substituted pyrazole-based urea and thiourea derivatives have been synthesized and evaluated as antimicrobial agents . Preliminary screening results revealed that compound 7a (3,4-dichlorophenyl derivative) exhibited potent activity against S. aureus (MIC = 0.25 μg mL−1) and compound 7j (2,4-difluorophenyl derivative) against Mycobacterium tuberculosis (MIC = 1 μg mL−1) .

Application in Organic Synthesis

Pyrazoles, as five-membered heterocycles, belong to a class of compounds highly valued in organic synthesis . An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .

Application in Fluorescence Research

1,3,5-trisubstituted-1H-pyrazoles have excellent fluorescence properties . For example, 1,3,5-trisubstituted-1H-pyrazole shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . Compound 5i as a metal ion fluorescent probe has excellent selectivity for Ag+ detection .

Application in Biomedical Research

1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers, have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Application in Textile Industry

Triarylpyrazoline compounds have been used as fluorescent whitening agents in the textile industry . In addition, as laser dyes and fluorescent probes, their applications in high-tech fields have been developed by leaps and bounds .

Application in Cytotoxic Studies

A series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were designed and synthesized for potential cytotoxic agents . These newly synthesized novel derivatives were screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) . Most of the derivatives exhibited promising cytotoxic activity .

Application in Peptide Synthesis

The synthesis and applications of peptides are gaining increasing popularity as a result of the developments in biotechnology and bioengineering areas . The use of synthetic peptides approved by the health authorities for vaccine, for cancer, and in drug delivery systems is increasing with these developments .

Application in Extracellular Vesicle Research

While not directly related to “(1,3-dimethyl-1H-pyrazol-4-yl)methanol”, extracellular vesicles (EVs) are a hot topic in current research . EVs are small membrane-bound particles released by cells that can carry proteins, lipids, and nucleic acids. They are involved in many biological processes, including immune responses, angiogenesis, and cell-to-cell communication .

Safety And Hazards

The safety data sheet for “(1,3-dimethyl-1H-pyrazol-4-yl)methanol” is available . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye protection .

Future Directions

While specific future directions for “(1,3-dimethyl-1H-pyrazol-4-yl)methanol” are not available in the retrieved data, research into pyrazole derivatives is ongoing due to their potential applications in various fields .

properties

IUPAC Name

(1,3-dimethylpyrazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-6(4-9)3-8(2)7-5/h3,9H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRRIEHAGOJLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-dimethyl-1H-pyrazol-4-yl)methanol

CAS RN

103946-59-4
Record name (1,3-dimethyl-1H-pyrazol-4-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cooled solution (0° C.) of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester (5.0 g, 29.7 mmol) in anhydrous tetrahydrofuran (1000 ml), is added a solution of DIBAL-H (95.1 ml, 95.1 mmol). The reaction mixture is stirred at 0° C. for 2 hours and then quenched with saturated aqueous sodium potassium tartrate and stirred for 2 hours. The layers are separated and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to give 1,3-dimethyl-1H-pyrazol-4-methanol (3.7 g, 100%) which is used without purification. 1H NMR (CDCl3): δ=7.22 (1H, s), 4.46 (2H, s), 3.74 (3H, s), 2.20 (3H, s).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
95.1 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

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